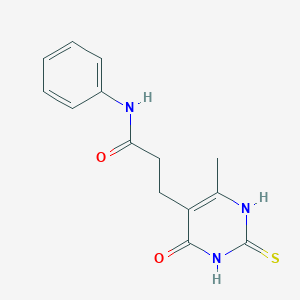
8-Chloro-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carboxylic acid group at the first position, a chlorine atom at the eighth position, and two ketone groups at the ninth and tenth positions
Métodos De Preparación
The synthesis of 1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- typically involves the chlorination of anthracene followed by oxidation and carboxylation reactions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and oxidizing agents like potassium permanganate or chromium trioxide. Industrial production methods may involve large-scale chlorination and oxidation processes under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
Aplicaciones Científicas De Investigación
1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its molecular structure allows it to participate in various chemical pathways, influencing the behavior of other molecules in its vicinity .
Comparación Con Compuestos Similares
1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- can be compared with other anthracene derivatives such as:
9-Anthracenecarboxylic acid: Lacks the chlorine atom and ketone groups.
Anthraquinone-1-carboxylic acid: Similar structure but different functional groups.
1-Anthracenecarboxylic acid: Lacks the chlorine atom and ketone groups. The presence of the chlorine atom and ketone groups in 1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- makes it unique and influences its chemical reactivity and applications
Propiedades
Número CAS |
38366-33-5 |
|---|---|
Fórmula molecular |
C15H7ClO4 |
Peso molecular |
286.66 g/mol |
Nombre IUPAC |
8-chloro-9,10-dioxoanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H7ClO4/c16-10-6-2-4-8-12(10)14(18)11-7(13(8)17)3-1-5-9(11)15(19)20/h1-6H,(H,19,20) |
Clave InChI |
KUDPRNGXHWPTPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C(C2=O)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Nitrophenyl)sulfanylmethyl]morpholine](/img/structure/B14009709.png)
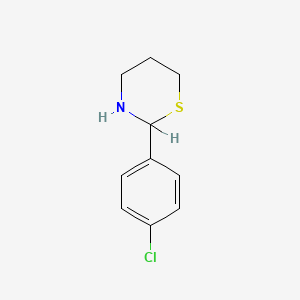
![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)
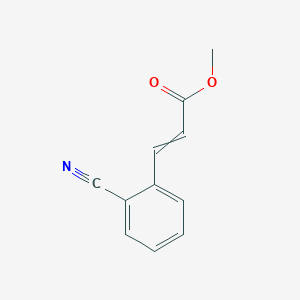
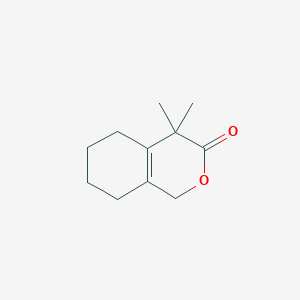
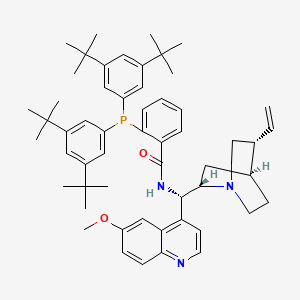
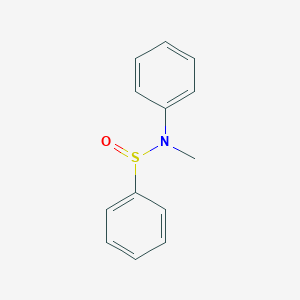
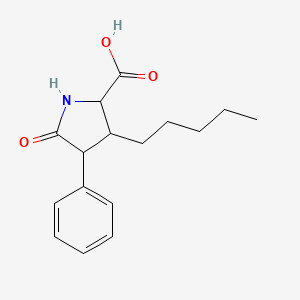
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
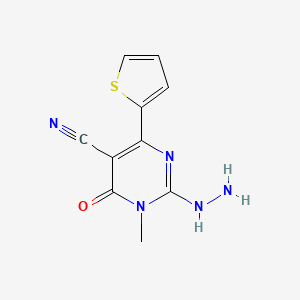
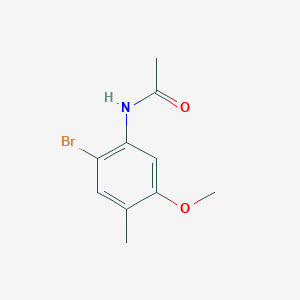
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
